molecular formula C25H23N3O5 B2768056 3,4,5-trimethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide CAS No. 898420-15-0

3,4,5-trimethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

Cat. No. B2768056
CAS RN: 898420-15-0
M. Wt: 445.475
InChI Key: PALSQMRDFAWQDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-trimethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide, also known as TMB-4, is a novel compound with potential applications in scientific research. TMB-4 belongs to a class of compounds known as benzamides and has been shown to exhibit promising biological activities.

Scientific Research Applications

Synthesis and Structural Modifications

The synthesis of substituted benzamides, including quinazolinone derivatives, involves various chemical reactions that yield compounds with potential therapeutic effects. For instance, the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their thione counterparts highlights the versatility of quinazolinone scaffolds in drug design (Chau et al., 1982). These compounds are synthesized through reactions involving methyl anthranilate and aryl-1,3,4-oxadiazolinones, showcasing the methodological diversity in accessing quinazolinone-based structures.

Biological Activities and Anticancer Potential

Quinazolinone derivatives exhibit a range of biological activities, including antimicrobial and antitumor effects. For example, certain quinazolin-4(3H)one derivatives have been studied for their antimicrobial properties, indicating the potential of these compounds in treating infections (Patel & Shaikh, 2011). Furthermore, novel quinazolinone derivatives have been synthesized and evaluated for their anticancer activity, demonstrating significant growth inhibitory effects on various cancer cell lines, suggesting their utility as leads in anticancer drug development (Al-Suwaidan et al., 2016).

Mechanism of Action and Molecular Docking Studies

The anticancer efficacy of quinazolinone derivatives is further supported by molecular docking studies, which provide insights into their mechanism of action at the molecular level. Such studies help in understanding how these compounds interact with biological targets, thereby guiding the optimization of their pharmacological profiles (Al-Suwaidan et al., 2016).

properties

IUPAC Name

3,4,5-trimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5/c1-15-26-20-11-6-5-10-19(20)25(30)28(15)18-9-7-8-17(14-18)27-24(29)16-12-21(31-2)23(33-4)22(13-16)32-3/h5-14H,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALSQMRDFAWQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-trimethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

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